

Spectroscopic Characterization of Boc-Phe(4-CN)-OH: A Technical Guide

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Compound of Interest

Compound Name: Boc-Phe(4-CN)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N- α -tert-Butoxycarbonyl-4-cyano-L-phenylalanine, commonly known as **Boc-Phe(4-CN)-OH**. This synthetic amino acid is a valuable building block in peptide synthesis and drug discovery, making its structural elucidation and characterization paramount.^[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Compound Overview

Boc-Phe(4-CN)-OH is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α -amino group and a nitrile (-CN) substituent at the para position of the phenyl ring.

Property	Value
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₄
Molecular Weight	290.31 g/mol
CAS Number	131724-45-3 (L-isomer) ^[1]
Synonyms	Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-OH ^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **Boc-Phe(4-CN)-OH**. Due to the limited availability of complete, published spectra for this specific compound, data for closely related compounds are provided for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR)

A full ¹H NMR spectrum for **Boc-Phe(4-CN)-OH** is not readily available in the public domain. However, the expected chemical shifts can be predicted based on the structure and comparison with related compounds such as 4-cyano-L-phenylalanine hydrochloride[2] and Boc-L-phenylalanine.[3]

Assignment	Expected Chemical Shift (δ, ppm)	Notes
Aromatic Protons (H-2', H-6')	~7.7	Doublet, ortho to -CN
Aromatic Protons (H-3', H-5')	~7.5	Doublet, meta to -CN
NH	~5.0	Broad singlet, may vary with concentration and solvent
α-CH	~4.4 - 4.6	Multiplet
β-CH ₂	~3.1 - 3.4	Multiplet (diastereotopic protons)
Boc (tert-butyl)	~1.4	Singlet, 9H
COOH	>10	Very broad singlet, may not be observed depending on solvent

¹³C NMR (Carbon-13 NMR)

Similar to the ^1H NMR data, a complete ^{13}C NMR spectrum for **Boc-Phe(4-CN)-OH** is not widely published. The expected chemical shifts are estimated based on the known effects of the substituents on the phenyl ring and comparison with Boc-L-phenylalanine.[4]

Assignment	Expected Chemical Shift (δ , ppm)
Carbonyl (COOH)	~174
Carbonyl (Boc C=O)	~155
Aromatic C-4' (ipso to -CN)	~112
Aromatic C-1' (ipso to benzyl)	~143
Aromatic CH (C-2', C-6')	~133
Aromatic CH (C-3', C-5')	~130
Nitrile (-CN)	~118
Boc C (quaternary)	~80
α -CH	~55
β -CH ₂	~38
Boc CH ₃	~28

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

The nitrile group ($-\text{C}\equiv\text{N}$) in **Boc-Phe(4-CN)-OH** is a strong vibrational reporter.[2] Its stretching frequency is sensitive to the local environment, such as the solvent.[2][5]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500-3300	Broad
N-H stretch (amide)	3200-3400	Medium
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C≡N stretch (nitrile)	2220-2240	Medium to Strong
C=O stretch (Boc)	~1710	Strong
C=O stretch (carboxylic acid)	~1700	Strong
C=C stretch (aromatic)	1450-1600	Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

For **Boc-Phe(4-CN)-OH**, the expected molecular ion peak would correspond to its molecular weight.

Ion	Expected m/z
[M+H] ⁺	291.13
[M+Na] ⁺	313.11
[M-H] ⁻	289.12

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-Phe(4-CN)-OH** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).
- Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid **Boc-Phe(4-CN)-OH** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

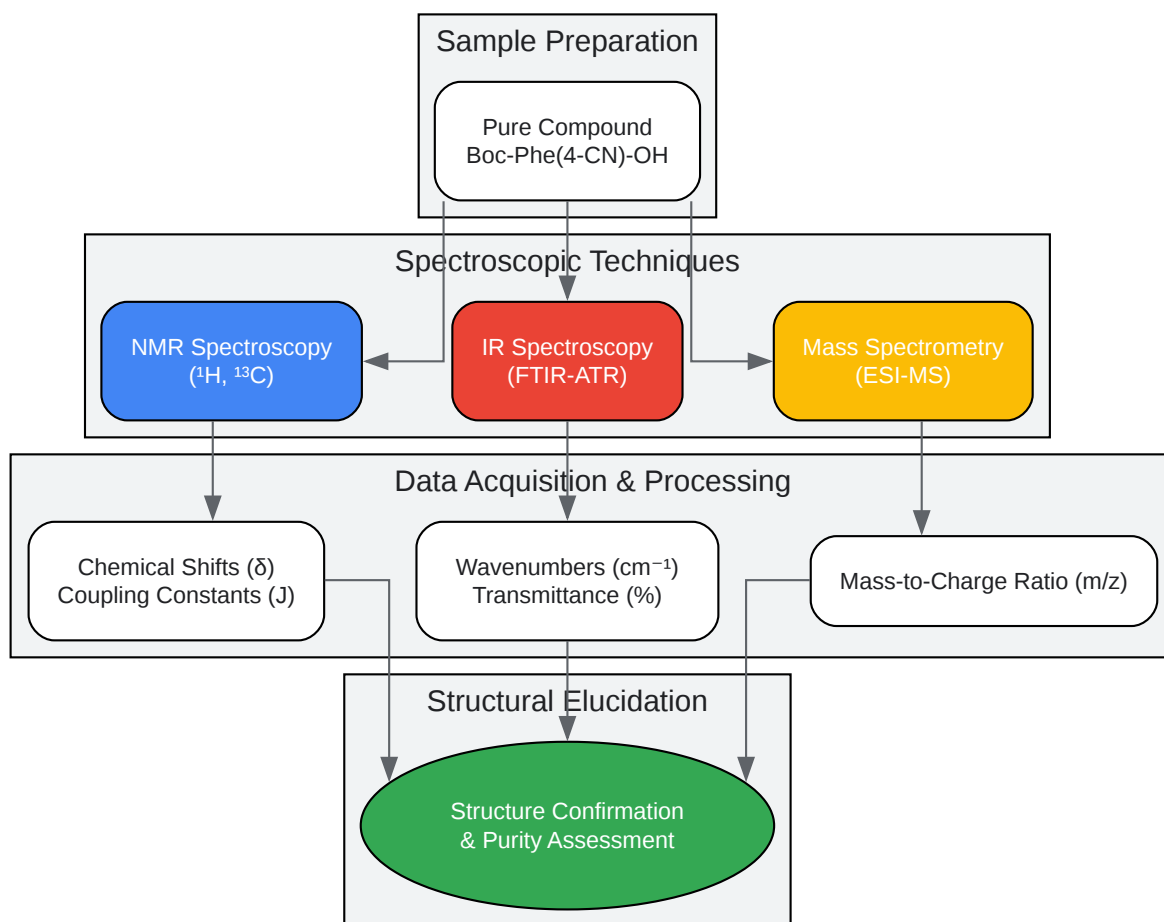
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Boc-Phe(4-CN)-OH** in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A concentration of approximately 1 mg/mL is a good starting point.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography system.
 - Acquire the mass spectrum in both positive and negative ion modes to observe protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions, respectively.
 - Scan a mass range that includes the expected molecular weight of the compound.
- Data Analysis: Identify the molecular ion peaks and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Boc-Phe(4-CN)-OH**.

Workflow for Spectroscopic Analysis of Boc-Phe(4-CN)-OH



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Caption: General workflow for the spectroscopic analysis of **Boc-Phe(4-CN)-OH**.

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